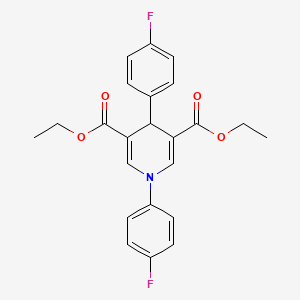
diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research. This compound belongs to the family of pyridine derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its ability to interact with various cellular pathways and proteins. diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In neurodegenerative diseases, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have several biochemical and physiological effects, including the modulation of various signaling pathways, reduction of oxidative stress, and inhibition of inflammation. diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing adverse effects. However, one limitation is the difficulty in synthesizing diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which can limit its availability for research purposes.
Future Directions
There are several potential future directions for research on diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate's mechanism of action in more detail, particularly its interactions with specific signaling pathways and proteins. Additionally, further studies on the safety and toxicity profile of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps, including the condensation of ethyl cyanoacetate with 4-fluorobenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The product is then subjected to esterification with diethyl oxalate to yield the final compound.
Scientific Research Applications
Diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has demonstrated neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
diethyl 1,4-bis(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2NO4/c1-3-29-22(27)19-13-26(18-11-9-17(25)10-12-18)14-20(23(28)30-4-2)21(19)15-5-7-16(24)8-6-15/h5-14,21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPJBKKLPOJLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)F)C(=O)OCC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-1-(3-methoxyphenyl)-2-pyrrolidinone](/img/structure/B4876975.png)
![4-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2,6-diisopropylphenyl)benzamide](/img/structure/B4876978.png)
![2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4876981.png)

![2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4876994.png)

![1-{[4-(methylthio)phenyl]sulfonyl}azepane](/img/structure/B4877015.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}thiomorpholine](/img/structure/B4877019.png)

![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}-5-methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4877029.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B4877030.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4877032.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4877048.png)
![4-amino-2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4877049.png)